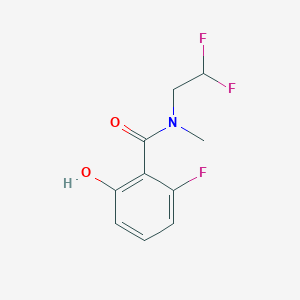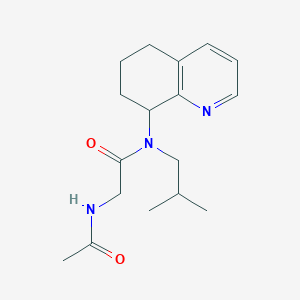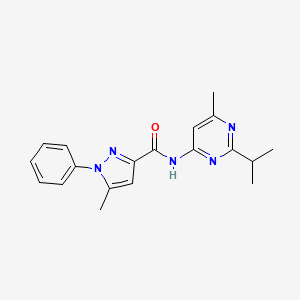![molecular formula C16H17FN4O2 B7662014 4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide](/img/structure/B7662014.png)
4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide, commonly known as FP-BDMB, is a chemical compound used in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
作用機序
FP-BDMB works by binding to the ATP-binding site of PKC and CDK4, inhibiting their activity. This leads to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death. By targeting these enzymes, FP-BDMB has the potential to be an effective cancer therapy.
Biochemical and Physiological Effects
Studies have shown that FP-BDMB has a selective inhibitory effect on PKC and CDK4, with little to no effect on other kinases. This selectivity makes it a promising candidate for cancer therapy, as it has the potential to target cancer cells while leaving healthy cells unaffected. Additionally, FP-BDMB has been shown to induce cell cycle arrest and apoptosis in cancer cells, further supporting its potential as a cancer therapy.
実験室実験の利点と制限
One advantage of using FP-BDMB in lab experiments is its selectivity for PKC and CDK4, which allows for targeted inhibition of these enzymes. Additionally, its small molecule size makes it easy to administer and study in vitro and in vivo. However, one limitation is that FP-BDMB has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for research on FP-BDMB. One potential area of study is its use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of research is the development of analogs or derivatives of FP-BDMB to improve its efficacy and selectivity. Additionally, further studies are needed to determine the safety and efficacy of FP-BDMB in human clinical trials.
Conclusion
FP-BDMB is a small molecule inhibitor with potential therapeutic applications in the treatment of cancer and other diseases. Its selectivity for PKC and CDK4 makes it a promising candidate for cancer therapy, and further research is needed to determine its safety and efficacy in humans. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FP-BDMB have been discussed in this paper.
合成法
FP-BDMB can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method involves the use of reagents such as 4-(dimethylamino)benzaldehyde, 5-fluoropyridine-2-carboxylic acid, and N,N-dimethylformamide (DMF). The reaction is carried out under specific conditions, including temperature and pressure, to ensure the desired product is obtained.
科学的研究の応用
FP-BDMB has been used in scientific research to study its potential therapeutic applications. It has been shown to have inhibitory effects on certain enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 4 (CDK4). These enzymes play a crucial role in the regulation of cell growth and proliferation, making them potential targets for cancer therapy.
特性
IUPAC Name |
4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-21(2)15(22)12-5-3-11(4-6-12)9-19-16(23)20-14-8-7-13(17)10-18-14/h3-8,10H,9H2,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORNFFHYFNGUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CNC(=O)NC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-N-[1-(2-fluorophenyl)pyrazol-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7661942.png)

![3-(2-methylpyrazol-3-yl)-N-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-yl]propanamide](/img/structure/B7661948.png)
![[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-(2-fluoro-6-hydroxyphenyl)methanone](/img/structure/B7661955.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)cyclohexene-1-carboxamide](/img/structure/B7661963.png)


![1-[4-(5-Ethyl-3-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-2-pyridin-2-ylethanone](/img/structure/B7661988.png)
![5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide](/img/structure/B7661996.png)

![1-[3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propyl]pyrrolidine-2,5-dione](/img/structure/B7662012.png)
![N,N-dimethyl-2-[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7662022.png)
![N-[[4-(methylsulfamoylmethyl)phenyl]methyl]cycloheptene-1-carboxamide](/img/structure/B7662035.png)
